What is FMOC-DL-4-tert-butyl-PHE
What is FMOC-DL-4-tert-butyl-PHE
An In-depth Technical Guide to Fmoc-DL-4-tert-butyl-Phenylalanine: A Strategic Tool in Peptide Synthesis and Drug Discovery
Introduction
In the landscape of modern peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation, enabling the development of peptides with enhanced therapeutic properties. Among these specialized building blocks, N-α-Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe) emerges as a pivotal tool for researchers and drug developers. This derivative of phenylalanine is distinguished by two key features: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and a bulky tert-butyl group at the para position of the phenyl ring.
This guide provides a comprehensive technical overview of Fmoc-DL-4-tert-butyl-Phe, designed for professionals in peptide chemistry and pharmaceutical development. We will move beyond simple procedural descriptions to explore the underlying chemical principles and strategic rationale for its use. The discussion will cover its core physicochemical properties, the profound impact of the tert-butyl moiety on synthesis efficiency and peptide pharmacology, the specific implications of using a DL-racemic mixture, and detailed, field-tested protocols for its application. Our objective is to equip the reader with the expert-level understanding required to leverage this versatile reagent to its full potential, addressing common challenges in peptide synthesis such as aggregation and metabolic instability.
Section 1: Core Chemical and Physical Properties
Fmoc-DL-4-tert-butyl-Phe is a synthetic amino acid derivative that combines the phenylalanine scaffold with two critical functional modifications for peptide synthesis. Understanding its fundamental structure is key to appreciating its application.
The molecule consists of three primary components:
-
Phenylalanine Backbone: The core amino acid structure.
-
N-α-Fmoc Protecting Group: A base-labile protecting group essential for the iterative nature of Fmoc-based SPPS.[1] Its stability in acidic conditions allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection strategy.[2][3]
-
4-tert-butyl Group: A bulky, hydrophobic moiety attached to the phenyl ring. This group is not merely a passive structural element; it actively influences the solubility, conformational properties, and metabolic stability of the resulting peptide.[4]
Caption: Steric hindrance from the t-butyl group disrupts peptide aggregation.
Enhancing Solubility
The efficiency of coupling reactions in SPPS is highly dependent on the solubility of the activated amino acid in the reaction solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The tert-butyl group increases the hydrophobicity and organophilicity of the amino acid derivative, leading to enhanced solubility in these common SPPS solvents. [1][4]This ensures that the reagent remains fully dissolved during the coupling step, which is especially critical in automated synthesis where reagent concentrations are high.
Modulating Pharmacokinetic Properties
Peptide therapeutics often suffer from short in-vivo half-lives due to rapid degradation by proteases. The bulky tert-butyl group can act as a steric shield, hindering the approach of proteolytic enzymes to nearby peptide bonds. This modification can significantly enhance the metabolic stability of the peptide, prolonging its circulation time and therapeutic window. [4][5]While the tert-butyl group itself can be a site of metabolism (typically hydroxylation by cytochrome P450 enzymes), its presence often diverts metabolism from more labile sites in the peptide backbone. [5][6]
Influencing Peptide Conformation and Activity
The introduction of a sterically demanding group like tert-butyl can impose conformational constraints on the peptide backbone. This can lock the peptide into a more bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. [4]By fine-tuning the three-dimensional structure, medicinal chemists can optimize the potency and specificity of a peptide drug candidate.
Section 3: The Role and Implications of the DL-Racemic Mixture
While most proteinogenic amino acids exist in the L-configuration, the use of D-amino acids or racemic mixtures is a deliberate strategy in peptide design.
-
L-isomer (e.g., Fmoc-L-4-tert-butyl-Phe): This is the isomer used when aiming to mimic or modify a natural peptide sequence while retaining the native stereochemistry.
-
D-isomer (e.g., Fmoc-D-4-tert-butyl-Phe): The incorporation of a D-amino acid is a common tactic to increase resistance to proteolysis, as peptidases are highly stereospecific for L-amino acid substrates. [7]It can also induce specific turns or secondary structures in the peptide.
-
DL-Racemic Mixture (Fmoc-DL-4-tert-butyl-Phe): When the DL-mixture is used in a synthesis, the result at that specific position is a 1:1 mixture of two distinct peptide molecules (diastereomers): one containing the L-isomer and one containing the D-isomer.
Causality Behind Using the DL-Mixture: The primary application for a racemic mixture is in the generation of peptide libraries for screening purposes. By introducing stereochemical diversity at a specific site, researchers can rapidly survey how both L- and D-configurations at that position affect biological activity. This can be a cost-effective initial step before committing to the synthesis of stereochemically pure compounds.
Critical Consideration: For the development of a specific therapeutic agent where interaction with a chiral biological target (like a receptor or enzyme) is required, the use of a racemic mixture is generally avoided. Such applications demand stereochemical purity, and the L- and D-containing peptides would be considered distinct chemical entities with different biological and toxicological profiles. Therefore, the pure L- or D-isomer is almost exclusively used in late-stage drug development. [12]
Section 4: Experimental Protocols and Methodologies
The protocols described herein are self-validating systems, incorporating best practices to ensure reliable outcomes. They are presented as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
General Handling and Storage
Fmoc-DL-4-tert-butyl-Phe is a stable, solid compound. For long-term viability, it should be stored in a tightly sealed container at 0–8 °C, protected from moisture. [8][9]Before use, allow the container to warm to room temperature to prevent moisture condensation.
Protocol: Incorporation into a Peptide via Manual Fmoc-SPPS (0.1 mmol Scale)
This protocol outlines a single coupling cycle for incorporating Fmoc-DL-4-tert-butyl-Phe onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide, Wang resin) with free amine (0.1 mmol)
-
Fmoc-DL-4-tert-butyl-Phe (3-5 equivalents; ~133-222 mg)
-
Coupling reagent (e.g., HATU, HBTU; 2.9-4.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
N-α-Fmoc Deprotection (if applicable):
-
Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete deprotection. [4] * Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-DL-4-tert-butyl-Phe (3-5 eq.) and the coupling agent (e.g., HATU, 2.9-4.5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color. The rationale for pre-activation is to form the highly reactive O-acylisourea intermediate before adding it to the resin, maximizing coupling efficiency. [10]
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Expert Insight: Due to the steric hindrance of the tert-butyl group, this coupling step may be slower than for other amino acids. [4]A longer coupling time or a "double coupling" (repeating steps 3 and 4) may be necessary. Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete reaction. [1]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for a single Fmoc-SPPS coupling cycle.
Protocol: Cleavage from Resin and Side-Chain Deprotection
Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) . TIS is a scavenger used to trap reactive cations generated during cleavage.
-
Cold diethyl ether
Methodology:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin). [11]3. Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Section 5: Potential Challenges and Mitigation Strategies
Racemization
During the activation step, the carboxyl group of the amino acid is highly susceptible to racemization via an oxazol-5(4H)-one intermediate, which can lead to the formation of undesired epimers. [7][12]
-
Causality: The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a loss of stereochemical integrity.
-
Mitigation: This side reaction is effectively suppressed by the addition of additives like 1-hydroxy-benzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the coupling reaction. [10][12]Modern coupling reagents like HATU and HCTU already incorporate a derivative of these additives in their structure. For sensitive amino acids, using a lower-basicity base than DIPEA (e.g., 2,4,6-collidine) can also reduce racemization risk. While racemization rates are generally low (often <0.4% per cycle), they are cumulative and must be controlled for high-purity synthesis. [13]
Incomplete Coupling
As previously mentioned, the steric bulk of the 4-tert-butyl-phenylalanine can impede the coupling reaction.
-
Validation & Mitigation: The completeness of the coupling should always be validated with a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling"). Alternatively, switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature (e.g., to 40-60°C, if using a thermally stable resin) can drive the reaction to completion.
Section 6: Safety and Handling
A comprehensive Safety Data Sheet (SDS) for Fmoc-DL-4-tert-butyl-Phe must be obtained from the supplier and consulted before use. As a fine chemical powder, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
While specific toxicology data for this compound is limited, related compounds like 4-tert-butylphenol are known to cause serious eye damage and skin irritation and are suspected of damaging fertility. [14][15][16]All chemical waste, including solvents and unused reagents, must be disposed of in accordance with institutional and local regulations.
Conclusion
Fmoc-DL-4-tert-butyl-phenylalanine is far more than a simple derivative; it is a sophisticated, multi-purpose tool for the modern peptide chemist. Its defining feature—the para-tert-butyl group—provides a powerful, mechanistically-driven solution to several persistent challenges in peptide synthesis and drug development. By sterically hindering peptide aggregation, it enhances the fidelity and yield of SPPS for difficult and hydrophobic sequences. Concurrently, it offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of peptide therapeutics by improving metabolic stability and influencing bioactive conformation. While the use of the DL-racemic mixture is primarily suited for discovery-phase library synthesis, the availability of the pure L- and D-isomers provides the stereochemical precision required for advanced drug development. A thorough understanding of its properties and the rationale behind its application, as detailed in this guide, empowers researchers to strategically deploy this building block to synthesize novel peptides that were previously inaccessible or sub-optimal, accelerating the journey from concept to clinical candidate.
References
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]
-
Title: Fmoc / t-Bu Solid Phase Synthesis Source: Sunresin URL: [Link]
-
Title: Metabolically Stable tert-Butyl Replacement Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Peptide synthesis Source: Wikipedia URL: [Link]
-
Title: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine Source: PubChem URL: [Link]
-
Title: SAFETY DATA SHEET - 4-tert-Butylphenol Source: Thermo Fisher Scientific URL: [Link]
-
Title: Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions Source: ACS Publications URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis Source: PubMed URL: [Link]
-
Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL: [Link]
-
Title: The tert-butyl group in chemistry and biology Source: ResearchGate URL: [Link]
-
Title: Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study Source: ResearchGate URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: Use of amino-acid esters as reaction partners.a, Selective formation of... Source: ResearchGate URL: [Link]
-
Title: 4-tert-Butylphenol Source: Wikipedia URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.ca [fishersci.ca]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
